molecular formula C12H17BO2 B14144348 2-(2-Phenylpropyl)-1,3,2-dioxaborinane CAS No. 86290-27-9

2-(2-Phenylpropyl)-1,3,2-dioxaborinane

Cat. No.: B14144348
CAS No.: 86290-27-9
M. Wt: 204.08 g/mol
InChI Key: TUHOWPNHPDFNRV-UHFFFAOYSA-N
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Description

2-(2-Phenylpropyl)-1,3,2-dioxaborinane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom integrated into a dioxaborinane ring, which is attached to a phenylpropyl group. Its structure allows for diverse reactivity and utility in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylpropyl)-1,3,2-dioxaborinane typically involves the reaction of phenylpropylboronic acid with diols under specific conditions. One common method is the reaction of phenylpropylboronic acid with pinacol in the presence of a dehydrating agent to form the dioxaborinane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenylpropyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron center to different oxidation states.

    Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines and alcohols.

Major Products:

    Oxidation: Boronic acids or borates.

    Reduction: Reduced boron species.

    Substitution: Substituted phenylpropyl derivatives.

Scientific Research Applications

2-(2-Phenylpropyl)-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Phenylpropyl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling, the boron atom facilitates the transfer of organic groups to palladium catalysts, enabling the formation of new carbon-carbon bonds . In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that can destroy cancer cells.

Comparison with Similar Compounds

    Phenylpropylboronic acid: Shares the phenylpropyl group but lacks the dioxaborinane ring.

    Pinacolborane: Contains a boron atom and a pinacol group but differs in structure and reactivity.

    Phenylboronic acid: Similar boron-containing compound but with different substituents.

Uniqueness: 2-(2-Phenylpropyl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring, which imparts distinct reactivity and stability compared to other boron compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

CAS No.

86290-27-9

Molecular Formula

C12H17BO2

Molecular Weight

204.08 g/mol

IUPAC Name

2-(2-phenylpropyl)-1,3,2-dioxaborinane

InChI

InChI=1S/C12H17BO2/c1-11(12-6-3-2-4-7-12)10-13-14-8-5-9-15-13/h2-4,6-7,11H,5,8-10H2,1H3

InChI Key

TUHOWPNHPDFNRV-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)CC(C)C2=CC=CC=C2

Origin of Product

United States

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